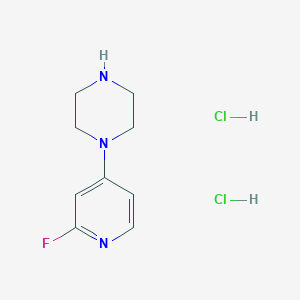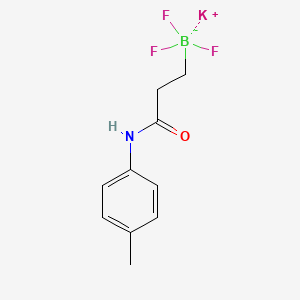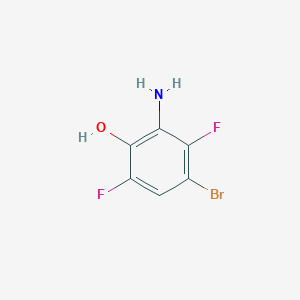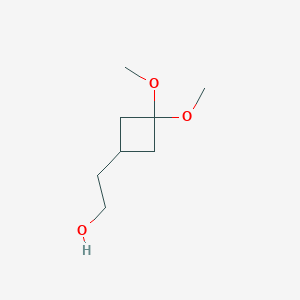![molecular formula C12H16BrN B1446265 N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine CAS No. 1854520-18-5](/img/structure/B1446265.png)
N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine
Übersicht
Beschreibung
N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine, also known as N-Bromo-2-methyl-4-phenylcyclobutanamine, is an organic compound with a variety of applications in scientific research. It is a cyclic amine, which is a nitrogen-containing compound with a cyclic structure. It is considered to be a “building block” for the synthesis of more complex molecules and has been used in a number of research studies.
Wissenschaftliche Forschungsanwendungen
Carbon-Carbon Bond Formation
A study by Matsuda, Shigeno, and Murakami (2008) explored the palladium-catalyzed reaction of 3-(2-hydroxyphenyl)cyclobutanones with aryl bromides, leading to 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation. This process demonstrates the utility of related cyclobutanone compounds in constructing complex molecular architectures, which could be relevant for derivatives of N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine (Matsuda, Shigeno, & Murakami, 2008).
Novel Synthetic Pathways
Gan and Ma (2009) reported on the synthesis of 1,5-benzothiazepine dipeptide mimetics through a CuI-catalyzed coupling process, starting from 4-methylphenyl bromide and amino acids, leading to N-aryl amino acids. This approach, involving iodination and condensation followed by cyclization, could offer new synthetic routes for bromophenyl cyclobutanamine derivatives (Gan & Ma, 2009).
Anticancer and Biological Activity
Research by Guo et al. (2018) on a novel bromophenol derivative, BOS-102, highlighted its potent anticancer activities on human lung cancer cell lines, involving mechanisms like cell cycle arrest and apoptosis induction via ROS-mediated pathways. This suggests that structurally related compounds, such as N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine, could have potential applications in developing new anticancer agents (Guo et al., 2018).
Mechanistic Insights into Chemical Reactions
The work by Toda and Takehira (1972) on the reaction of 2-bromo-3,4-bis(diphenylmethylene)cyclobutanone with alcoholic potassium hydroxide offers valuable mechanistic insights. Such studies can help understand the reactivity and potential transformations of N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine under various conditions (Toda & Takehira, 1972).
Eigenschaften
IUPAC Name |
N-[(4-bromo-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQNFLBXRPGFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Bromo-2-methylphenyl)methyl]cyclobutanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)

![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)

![6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446194.png)
![5-(1-Bromoethyl)-6-nitrobenzo[d][1,3]dioxole](/img/structure/B1446196.png)
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)

![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
![3-(2-Ethoxyethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1446202.png)
![2-(1H-tetrazol-1-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B1446203.png)
